molecular formula C24H26N4O2S B12010622 1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione

1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B12010622
M. Wt: 434.6 g/mol
InChI Key: UMFZEJUSGZNWDB-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C22H22N4O2S. This compound is part of the purine family, which is known for its significant biological and pharmacological activities. The structure includes a purine core substituted with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the alkylation of 1,3-dimethylxanthine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with various receptors in the body, modulating their signaling pathways. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione: Lacks the 3-phenylpropyl group.

    1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Has a 2-phenylethyl group instead of the 3-phenylpropyl group.

    1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(4-phenylbutyl)-3,7-dihydro-1H-purine-2,6-dione: Contains a 4-phenylbutyl group.

Uniqueness

The uniqueness of 1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methylbenzyl and 3-phenylpropyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C24H26N4O2S/c1-17-11-13-19(14-12-17)16-31-23-25-21-20(22(29)27(3)24(30)26(21)2)28(23)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-14H,7,10,15-16H2,1-3H3

InChI Key

UMFZEJUSGZNWDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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